![molecular formula C10H14N2O2 B2626451 N-cyclopentyl-2-methyloxazole-4-carboxamide CAS No. 1119429-94-5](/img/structure/B2626451.png)
N-cyclopentyl-2-methyloxazole-4-carboxamide
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Description
N-cyclopentyl-2-methyloxazole-4-carboxamide, also known as CYCLOPS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and survival of many cancer cells, making CYCLOPS a promising candidate for cancer therapy.
Scientific Research Applications
Synthesis of Oxazoles
N-cyclopentyl-2-methyloxazole-4-carboxamide is related to the chemical class of oxazoles. Kumar et al. (2012) described a method for synthesizing 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization. The process is a two-step synthesis, starting from β-(methylthio)enamides derived from 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. The method allows the introduction of functionalities like ester, N-substituted carboxamide, or acyl at the 4-position of oxazoles, indicating a wide applicability in synthesizing variants of oxazole compounds, including ones similar to N-cyclopentyl-2-methyloxazole-4-carboxamide *(Kumar et al., 2012)*.
Reactivity in Multicomponent Reactions
Murlykina et al. (2017) explored the application of well-known aminoazoles like 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions, including Ugi and Groebke–Blackburn–Bienaymé reactions. This study showcases the versatility of aminoazoles (a category close to N-cyclopentyl-2-methyloxazole-4-carboxamide) in synthesizing heterocyclic compounds, which can be fundamental in creating diverse libraries of compounds for various applications, including pharmacological ones *(Murlykina et al., 2017)*.
Synthesis of Novel Compounds
Caputo et al. (2020) reported on the design, synthesis, and biological evaluation of a series of oxazolone carboxamides as novel acid ceramidase inhibitors. This indicates the potential of oxazolone derivatives (structurally related to N-cyclopentyl-2-methyloxazole-4-carboxamide) in medicinal chemistry and drug discovery, specifically targeting lipid metabolism and associated disorders *(Caputo et al., 2020)*.
properties
IUPAC Name |
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFODGMHLFDCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide |
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